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to Synthetic Applications

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior

Application Scientist

Abstract
1,4-Dibromo-2-methylbutane is a chiral, bifunctional alkylating agent of significant interest in

synthetic organic chemistry. Its value as a molecular building block stems from the differential

reactivity of its primary and secondary bromide leaving groups and the stereocenter introduced

by the methyl group. This guide provides a comprehensive technical overview of this reagent,

beginning with its fundamental physicochemical properties, anchored by its molecular weight.

We will delve into its synthesis and spectroscopic characterization, explore its key chemical

reactions and their underlying mechanisms, and highlight its applications as a versatile scaffold

in medicinal chemistry and drug development. This document is designed to equip researchers

with the necessary field-proven insights and detailed protocols to effectively utilize 1,4-
dibromo-2-methylbutane in their research endeavors.

The Significance of 1,4-Dibromo-2-methylbutane
1,4-Dibromo-2-methylbutane, with the CAS Registry Number 54462-66-7, is a halogenated

alkane that serves as a powerful intermediate in organic synthesis.[1][2] Its structure contains

two bromine atoms, one at a primary carbon and the other at a secondary carbon, which

imparts differential reactivity. The presence of a chiral center at the C-2 position makes it a
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valuable precursor for the enantioselective synthesis of complex target molecules, particularly

in the pharmaceutical industry.

This guide will cover the essential knowledge required to handle and utilize this reagent

effectively, from its core data to its practical application in the laboratory.

Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its successful

application in experimental design, ensuring accurate stoichiometry and proper handling.

Molecular Weight and Formula
The precise molecular weight of a compound is a critical parameter for all stoichiometric

calculations in a reaction. It ensures that molar equivalents are added correctly, which directly

impacts reaction yield, purity, and reproducibility.

Chemical Formula: C₅H₁₀Br₂[1][2][3]

Molecular Weight: 229.94 g/mol [2][3][4][5][6]

Chemical Structure and Isomerism
The structure of 1,4-dibromo-2-methylbutane features a four-carbon chain with a methyl

group at the C-2 position and bromine atoms at the C-1 and C-4 positions. The carbon at the

C-2 position is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R)-1,4-
dibromo-2-methylbutane and (S)-1,4-dibromo-2-methylbutane. The commercially available

material is often a racemic mixture.

IUPAC Name: 1,4-dibromo-2-methylbutane[2]

SMILES: CC(CCBr)CBr[2]

Tabulated Physical Data
The following table summarizes the key physical properties of 1,4-dibromo-2-methylbutane.

These values are crucial for procedures such as purification by distillation and for determining

appropriate reaction solvents.
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Property Value Source(s)

CAS Number 54462-66-7 [1][3]

Density 1.668 g/cm³ [3]

Boiling Point 198.7 °C at 760 mmHg [3]

Flash Point 73.1 °C [3]

Refractive Index 1.5104 [3]

Synthesis and Purification
While 1,4-dibromo-2-methylbutane is commercially available, understanding its synthesis

provides insight into potential impurities and alternative production strategies. A common route

involves the bromination of 2-methyl-1,4-butanediol.

Detailed Laboratory Protocol for Synthesis
This protocol describes a robust method for synthesizing 1,4-dibromo-2-methylbutane from 2-

methyl-1,4-butanediol using phosphorus tribromide (PBr₃), a classic and effective brominating

agent for primary and secondary alcohols.

Objective: To synthesize 1,4-dibromo-2-methylbutane.

Materials:

2-methyl-1,4-butanediol (1.0 eq)

Phosphorus tribromide (PBr₃) (0.8 eq, a slight excess relative to stoichiometry for two

brominations)

Anhydrous diethyl ether

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄)
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Ice bath

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 2-methyl-

1,4-butanediol and anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

Reagent Addition: Phosphorus tribromide is added dropwise via the dropping funnel to the

stirred solution over 1 hour. The causality here is critical: slow, cold addition is necessary to

control the highly exothermic reaction between PBr₃ and the alcohol, preventing side

reactions and solvent boiling.

Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed

to warm to room temperature. It is then gently heated to reflux for 3-4 hours to ensure the

reaction goes to completion.

Workup - Quenching: The reaction mixture is cooled again to 0 °C. The causality for cooling

before quenching is to safely manage the exothermic neutralization of any unreacted PBr₃

and the resulting phosphorous acid when water is added. The mixture is slowly poured onto

crushed ice.

Workup - Extraction: The mixture is transferred to a separatory funnel. The organic layer is

separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic

layers are washed sequentially with cold water, saturated NaHCO₃ solution (to neutralize

acidic byproducts), and finally with brine.

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and

the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by vacuum distillation to yield pure 1,4-dibromo-2-
methylbutane. The reduced pressure is necessary to lower the boiling point and prevent

decomposition at high temperatures.

Workflow for Synthesis and Purification
The following diagram illustrates the logical flow of the synthesis and purification process.
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Caption: Workflow for the synthesis and purification of 1,4-dibromo-2-methylbutane.

Spectroscopic Characterization
Confirming the structure and purity of the synthesized or purchased material is a cornerstone of

scientific integrity. The following are the expected spectroscopic signatures for 1,4-dibromo-2-
methylbutane.

Technique Expected Features

¹H NMR

Complex spectrum due to the chiral center

causing diastereotopic protons. Expect signals

for: -CH₃ (doublet), -CH₂-Br (diastereotopic

protons, complex multiplet), -CH- (multiplet),

and another -CH₂-Br group (multiplet). Chemical

shifts for protons alpha to bromine will be in the

3.4-3.8 ppm range.

¹³C NMR

Expect 5 distinct signals corresponding to the

five unique carbon environments in the

molecule. Carbons attached to bromine will be

shifted downfield (approx. 30-45 ppm).

Mass Spec (EI)

The molecular ion peak (M⁺) should be visible

at m/z 228, 230, and 232 with a characteristic

isotopic pattern for two bromine atoms (~1:2:1

ratio). Common fragmentation would involve the

loss of Br (M-79/M-81) and subsequent alkyl

fragments.

IR Spectroscopy

Key peaks will include C-H stretching (~2850-

3000 cm⁻¹) and a strong C-Br stretching

absorption in the fingerprint region (~500-650

cm⁻¹).

Chemical Reactivity and Mechanistic Insights
1,4-Dibromo-2-methylbutane is a classic substrate for nucleophilic substitution reactions,

primarily proceeding via an Sₙ2 mechanism. The primary bromide (at C-4) is sterically more
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accessible and thus more reactive towards nucleophiles than the secondary bromide (at C-1).

This differential reactivity can be exploited for selective functionalization.

A primary application is in the synthesis of substituted cyclic compounds. For example, reaction

with a primary amine can lead to the formation of a 3-methylpyrrolidine ring system, a common

scaffold in pharmaceuticals.

Diagram of Reactivity Pathways

Reactions of 1,4-Dibromo-2-methylbutane

Nucleophilic Substitution (SN2)

1,4-Dibromo-2-methylbutane

Monosubstituted Product
(Selective at C-4)

1. R-NH2

Nucleophile (e.g., R-NH2, R-O⁻)

Intramolecular Cyclization

2. Base

Substituted Pyrrolidine/THF

Click to download full resolution via product page

Caption: Key reactivity pathways for 1,4-dibromo-2-methylbutane in synthesis.

Applications in Drug Development
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The structural features of 1,4-dibromo-2-methylbutane make it an attractive building block in

drug discovery. Similar bifunctional linkers are used to synthesize novel active pharmaceutical

ingredients (APIs).[7] The methyl group provides a point of steric definition and chirality, which

is critical for specific binding to biological targets like enzymes and receptors.

For instance, it can be used to synthesize chiral linkers for connecting two pharmacophores or

to build heterocyclic scaffolds that mimic natural products. The ability to introduce a deuterated

version of this molecule also opens pathways for studying drug metabolism and potentially

improving pharmacokinetic profiles.[7]

Logical Flow for a Drug Discovery Application

Target Identification
Scaffold Design

Required Vector: Chiral 4-carbon linker

Reagent Selection

1,4-Dibromo-2-methylbutane

Library Synthesis

Parallel synthesis of analogs

Biological Screening

Identify lead compounds
Lead Optimization

Click to download full resolution via product page

Caption: Use of 1,4-dibromo-2-methylbutane in a typical drug discovery workflow.

Safety, Handling, and Storage
As with all alkyl halides, 1,4-dibromo-2-methylbutane should be handled with care. It is

expected to be a skin and eye irritant and may cause respiratory irritation.[8]

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically

resistant gloves (e.g., nitrile), is mandatory.[9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents and bases.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

hazardous chemical waste.

Conclusion
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1,4-Dibromo-2-methylbutane is a highly versatile and valuable reagent for the synthesis of

complex organic molecules. Its utility is defined by its bifunctional nature, differential reactivity,

and inherent chirality. By understanding its fundamental properties, from its molecular weight to

its reactivity and safe handling requirements, researchers in drug development and other

scientific fields can effectively leverage this compound to construct novel chemical entities with

significant potential. This guide serves as a foundational resource to support such endeavors,

promoting both innovation and safety in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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